molecular formula C26H24FNO5 B3119751 N-Phenylcarbamate paroxetine CAS No. 253768-88-6

N-Phenylcarbamate paroxetine

カタログ番号: B3119751
CAS番号: 253768-88-6
分子量: 449.5 g/mol
InChIキー: XHNUMAXRQGMHKZ-CVDCTZTESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Phenylcarbamate paroxetine is a useful research compound. Its molecular formula is C26H24FNO5 and its molecular weight is 449.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

N-Phenoxycarbonylparoxetine, also known as RRK5K64ES7 or UNII-RRK5K64ES7, is a derivative of Paroxetine . Paroxetine is a potent selective serotonin reuptake inhibitor (SSRI) used for treating depression, panic disorder, and obsessive-compulsive disorder . Therefore, it’s reasonable to infer that the primary target of N-Phenoxycarbonylparoxetine could be the serotonin transporter (SERT), which plays a crucial role in regulating the concentration of serotonin, a neurotransmitter involved in mood regulation .

Mode of Action

As an SSRI, N-Phenoxycarbonylparoxetine likely works by inhibiting the reuptake of serotonin at the SERT, thereby increasing the level of serotonin in the synaptic cleft . This results in prolonged serotonin action at the synaptic receptors, leading to enhanced serotonergic neurotransmission .

Biochemical Pathways

Given its similarity to paroxetine, it may influence the serotonergic system, which plays a key role in mood regulation, sleep, appetite, and other physiological processes .

Pharmacokinetics

Paroxetine, the parent compound, is known to exhibit nonlinear metabolism, with genetic polymorphisms influencing its pharmacokinetic variability . The absorption, distribution, metabolism, and excretion (ADME) properties of N-Phenoxycarbonylparoxetine would need further investigation to determine their impact on bioavailability.

Result of Action

Based on its structural similarity to paroxetine, it may lead to enhanced serotonergic neurotransmission, which could potentially alleviate symptoms of depression and anxiety .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as diet, lifestyle, co-administration of other drugs, and individual genetic makeup can affect the metabolism and efficacy of the drug.

生物活性

N-Phenylcarbamate paroxetine is a derivative of the well-known selective serotonin reuptake inhibitor (SSRI), paroxetine. This compound has garnered attention due to its potential pharmacological properties and biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Paroxetine

Paroxetine, marketed under various brand names such as Paxil, is primarily used to treat major depressive disorder, anxiety disorders, obsessive-compulsive disorder (OCD), and post-traumatic stress disorder (PTSD) . As an SSRI, paroxetine functions by inhibiting the reuptake of serotonin (5-HT) in the brain, thereby increasing its availability in the synaptic cleft. This mechanism is crucial for its antidepressant effects.

This compound retains the core mechanism of action characteristic of paroxetine but may exhibit altered potency or selectivity due to structural modifications. The primary mechanism involves:

  • Inhibition of Serotonin Transporter (SERT) : this compound binds to SERT with high affinity, preventing serotonin reuptake and increasing synaptic serotonin levels .
  • Interaction with Other Receptors : Paroxetine also shows some affinity for adrenergic and dopaminergic receptors, which may contribute to its overall pharmacological profile .

Pharmacokinetics

The pharmacokinetic profile of this compound can be inferred from that of paroxetine itself. Key characteristics include:

  • Absorption : Paroxetine is well absorbed after oral administration, with an absolute bioavailability of about 50% .
  • Metabolism : It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6. Genetic polymorphisms in this enzyme can significantly affect drug metabolism and efficacy .
  • Elimination : The mean elimination half-life is approximately 21 hours, allowing for once-daily dosing in clinical settings .

Table 1: Biological Activity Summary

ParameterValue/Description
SERT Inhibition Constant (K_i) 0.07 – 0.2 nM
NET Inhibition Constant (K_i) 40 – 85 nM
Dopamine D2 Inhibition Constant (K_i) 7,700 nM
Half-Life ~21 hours
Bioavailability ~50%

Case Studies

Several case studies have highlighted the effectiveness and biological activity of this compound:

  • Cardiac Function Improvement : A study demonstrated that paroxetine improved cardiac function in a mouse model of heart failure by normalizing catecholamine levels and β-adrenergic receptor density . While this study did not specifically test this compound, it suggests that derivatives may retain similar benefits.
  • Selective GRK2 Inhibition : Research indicates that modifications to paroxetine can lead to enhanced inhibition of G protein-coupled receptor kinases (GRKs), which are implicated in various pathophysiological conditions. Optimized derivatives showed significantly greater potency than paroxetine itself .
  • Pharmacogenomics Impact : A meta-analysis explored how genetic variations in CYP2D6 affect the efficacy and safety profile of SSRIs like paroxetine. Variants can lead to poor metabolizer status, impacting therapeutic outcomes .

科学的研究の応用

Synthesis and Chemical Properties

N-Phenylcarbamate paroxetine is synthesized through the reaction of N-methylparoxetine with phenyl chloroformate. This process typically involves the use of solvents such as toluene or dichloromethane and bases like triethylamine to facilitate the reaction. The resulting compound can be isolated as a crystalline solid, which can then be hydrolyzed to yield paroxetine hydrochloride, a more commonly used form in clinical settings .

Key Chemical Reactions:

  • Formation:
    N methylparoxetine+phenyl chloroformateN phenylcarbamate paroxetine\text{N methylparoxetine}+\text{phenyl chloroformate}\rightarrow \text{N phenylcarbamate paroxetine}
  • Hydrolysis:
    N phenylcarbamate paroxetinebaseparoxetine hydrochloride\text{N phenylcarbamate paroxetine}\xrightarrow{\text{base}}\text{paroxetine hydrochloride}

Therapeutic Applications

Paroxetine and its derivatives, including this compound, are primarily used in the treatment of various psychiatric disorders. The following table summarizes the therapeutic applications of paroxetine:

Disorder Description
Major Depressive DisorderTreatment for severe depression symptoms.
Obsessive-Compulsive Disorder (OCD)Reduces intrusive thoughts and compulsive behaviors.
Panic DisorderManages unexpected panic attacks and associated anxiety.
Social Anxiety DisorderAlleviates extreme fear of social interactions.
Generalized Anxiety Disorder (GAD)Helps control excessive worrying.
Post-Traumatic Stress Disorder (PTSD)Addresses disturbing psychological symptoms following traumatic experiences.
Premenstrual Dysphoric Disorder (PMDD)Treats severe emotional and physical symptoms related to the menstrual cycle.

Research Findings and Case Studies

Several studies have examined the efficacy and safety of paroxetine in treating various conditions:

  • Depression: A meta-analysis indicated that SSRIs like paroxetine are effective in reducing depressive symptoms compared to placebo treatments.
  • OCD Treatment: Clinical trials have shown significant improvements in OCD symptoms with paroxetine, supporting its use as a first-line treatment option.
  • Panic Disorders: Research has demonstrated that patients taking paroxetine report fewer panic attacks and reduced anxiety levels over time.

特性

IUPAC Name

phenyl (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO5/c27-20-8-6-18(7-9-20)23-12-13-28(26(29)33-21-4-2-1-3-5-21)15-19(23)16-30-22-10-11-24-25(14-22)32-17-31-24/h1-11,14,19,23H,12-13,15-17H2/t19-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNUMAXRQGMHKZ-CVDCTZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)C(=O)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)C(=O)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201119074
Record name Phenyl (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201119074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253768-88-6
Record name Phenyl (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253768-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenoxycarbonylparoxetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253768886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201119074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name : (-)-trans-4-(4-fluorophenyl)-3-(3,4-methylendioxiphenoxymethyl)-1-phenoxycarboxy-piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.992
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name phenyl (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-piperidinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.638
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-PHENOXYCARBONYLPAROXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRK5K64ES7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phenylcarbamate paroxetine
Reactant of Route 2
Reactant of Route 2
N-Phenylcarbamate paroxetine
Reactant of Route 3
Reactant of Route 3
N-Phenylcarbamate paroxetine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-Phenylcarbamate paroxetine
Reactant of Route 5
Reactant of Route 5
N-Phenylcarbamate paroxetine
Reactant of Route 6
Reactant of Route 6
N-Phenylcarbamate paroxetine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。